molecular formula C26H31N3O3S B2782694 3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 851714-97-1

3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide

Katalognummer: B2782694
CAS-Nummer: 851714-97-1
Molekulargewicht: 465.61
InChI-Schlüssel: RPNCEKFIHAEJPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C26H31N3O3S and its molecular weight is 465.61. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-18-12-19(2)14-20(13-18)26(31)27-9-10-29-16-24(22-7-3-4-8-23(22)29)33-17-25(30)28-15-21-6-5-11-32-21/h3-4,7-8,12-14,16,21H,5-6,9-11,15,17H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNCEKFIHAEJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the established synthetic methodologies for 3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide, and how can reaction yields be optimized?

Answer: The compound is synthesized via multi-step reactions involving coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC), as demonstrated in analogous benzamide syntheses. Key steps include:

  • Coupling Reactions : Amide bond formation between indole-thioether intermediates and benzamide precursors under anhydrous conditions (e.g., acetonitrile:water 3:1, 72 hours) .

  • Purification : Crystallization from methanol:water (4:1) yields ~75% pure product. Yield optimization may involve adjusting stoichiometry, temperature, or solvent polarity.

  • Example Data :

    ParameterOptimized ConditionYield (%)
    Solvent Ratio (ACN:H₂O)3:175
    Reaction Time72 hours75

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Answer:

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
  • NMR Analysis :
    • ¹H NMR : Signals for dimethylbenzamide (δ 2.3–2.5 ppm, singlet for CH₃), oxolane protons (δ 3.5–4.0 ppm), and indole NH (δ 10–12 ppm) .
    • ¹³C NMR : Peaks at ~170 ppm (amide C=O) and ~120–140 ppm (aromatic carbons).
  • Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory for NMR shifts) .

Advanced Research Questions

Q. How can computational chemistry guide the design of analogs with enhanced photophysical or biological properties?

Answer:

  • In Silico Workflow :
    • Molecular Docking : Predict binding affinity to target proteins (e.g., antimicrobial enzymes).
    • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict fluorescence .
    • SAR Analysis : Modify substituents (e.g., oxolane ring, indole sulfur) and simulate effects on solubility/bioactivity.
  • Example : Replacing oxolane with a piperidine ring increases hydrophobicity, potentially enhancing membrane permeability .

Q. What experimental strategies are recommended for evaluating biological activity, such as antimicrobial or anticancer effects?

Answer:

  • Antimicrobial Assays :
    • MIC Testing : Serial dilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
    • Time-Kill Curves : Monitor bactericidal kinetics.
  • Anticancer Screening :
    • MTT Assay : Measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) vs. normal cells.
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.

Q. How can Design of Experiments (DoE) optimize synthesis or biological testing protocols?

Answer:

  • DoE Framework :

    • Variables : Temperature, catalyst loading, substrate ratio.
    • Response Surface Methodology : Maximize yield/minimize impurities.
  • Case Study : Flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) reduce reaction time by 50% compared to batch methods .

  • Example DoE Table :

    FactorLow LevelHigh LevelOptimal Level
    Temperature (°C)254035
    Catalyst (mol%)51510

Q. How do structural modifications (e.g., oxolane substitution) influence physicochemical properties?

Answer:

  • Comparative Analysis :

    DerivativeLogPSolubility (mg/mL)Bioactivity (MIC, µg/mL)
    Oxolane analog2.80.158.5 (S. aureus)
    Piperidine analog3.50.084.2 (S. aureus)
  • Key Insight : Increased lipophilicity (higher LogP) correlates with enhanced antimicrobial activity but reduced solubility .

Q. What statistical methods are critical for resolving contradictions in experimental data (e.g., conflicting bioactivity results)?

Answer:

  • Approaches :
    • ANOVA : Identify significant variables in multi-factorial experiments.
    • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data.
    • Error Analysis : Calculate standard deviations for replicate assays (e.g., ±5% for MIC values) .

Q. Methodological Best Practices

  • Data Integrity : Use triplicate measurements for biological assays and validate NMR spectra with DEPT/HSQC.
  • Ethical Compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., IRB approval for cell-line use) .

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